3-Pyridyl vs. 2-Pyridyl Substitution: Comparable Anti-T. cruzi Potency in a Structurally Related Series
In a series of 1H-indole-2-carboxamides optimized for anti-Trypanosoma cruzi activity, replacement of the 2-pyridyl moiety with a 3-pyridyl group (compound 61) yielded comparable potency to the lead compound 2 (pEC50 5.4 for both), while a pyrimidin-5-yl analogue (62) showed reduced potency (pEC50 5.1). This class-level finding suggests that the 3-pyridyl orientation may retain target engagement equivalent to the 2-pyridyl isomer, whereas other heteroaryl replacements are less favorable [1]. Note: Compound 61 differs from the target compound in its linker region (morpholine-based vs. piperidine-based); direct extrapolation requires confirmation.
| Evidence Dimension | Anti-T. cruzi phenotypic potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 5.4 (compound 61, 3-pyridyl analogue in a related morpholine-containing series; not the exact target compound) |
| Comparator Or Baseline | Compound 2 (2-pyridyl lead): pEC50 5.4; Compound 62 (pyrimidin-5-yl): pEC50 5.1 |
| Quantified Difference | ΔpEC50 = 0 (vs. 2-pyridyl); ΔpEC50 = +0.3 (vs. pyrimidin-5-yl) |
| Conditions | Phenotypic screening against T. cruzi; compound series with morpholine-containing linker; data from Journal of Medicinal Chemistry 2025 |
Why This Matters
This class-level SAR indicates that the 3-pyridyl group can match the potency of the 2-pyridyl isomer, providing a basis for selecting the 3-pyridyl variant when synthetic accessibility or patent considerations favor this regioisomer.
- [1] Discovery and Early Optimization of 1H‑Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 2025, 68(7), 7313-7340. View Source
